Linoleic Acid

Description

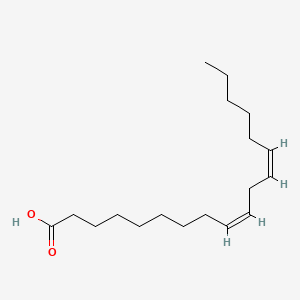

Structure

3D Structure

Properties

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | linoleic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Linoleic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7049-66-3, 30175-49-6, 67922-65-0 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30175-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67922-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025505 | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil, Colorless to straw-colored liquid | |

CAS No. |

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilinoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linolelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C-Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080969375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | linoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linoleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,12-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Linoleic Acid Metabolism and Biosynthesis

Enzymatic Pathways of Linoleic Acid Metabolism

The conversion of this compound to its longer-chain derivatives involves sequential desaturation and elongation reactions. researchgate.net The initial and rate-limiting step in this cascade is catalyzed by delta-6 desaturase. uniprot.orgembopress.org

Delta-6 Desaturase (FADS2) Activity and Regulation

Delta-6 desaturase (D6D), encoded by the FADS2 gene, is a critical enzyme in the biosynthesis of highly unsaturated fatty acids from essential PUFAs like this compound and alpha-linolenic acid. uniprot.orgmdpi.com FADS2 introduces a cis double bond at the sixth carbon atom of the fatty acyl chain. uniprot.orgnih.gov Specifically, FADS2 catalyzes the conversion of this compound (18:2n-6) to gamma-linolenic acid (GLA, 18:3n-6). romj.orguniprot.orgthegoodscentscompany.com

Beyond its primary delta-6 activity, FADS2 can also exhibit delta-8 desaturase activity, acting on 20-carbon fatty acids such as eicosadienoic acid (EDA, 20:2n-6) to produce dihomo-gamma-linolenic acid (DGLA, 20:3n-6). mdpi.com Research, including studies in mice with deleted FADS2 expression, has demonstrated that FADS2 is the sole desaturase initiating the desaturation-chain elongation cascade that transforms essential fatty acids into omega-3 and omega-6 PUFAs. embopress.org

FADS2 activity is crucial for the synthesis of downstream PUFAs, and its deficiency can abolish the synthesis of long and very long-chain polyenoic acids. embopress.org Studies have also shown that FADS2 can catalyze the conversion of palmitate (16:0) into sapienate (16:1n-10), a fatty acid abundant in human sebum. researchgate.netnih.gov

Delta-5 Desaturase (FADS1) Activity and Regulation

Delta-5 desaturase (D5D), encoded by the FADS1 gene, is another key enzyme in the this compound metabolic pathway. romj.orgmybiosource.com FADS1 catalyzes the introduction of a double bond at the fifth carbon position of a fatty acid chain. mdpi.commybiosource.com This enzyme is responsible for converting dihomo-gamma-linolenic acid (DGLA, 20:3n-6), a product of GLA elongation, into arachidonic acid (AA, 20:4n-6). romj.orgmybiosource.comresearchgate.net FADS1 is considered the only mammalian delta-5 desaturase capable of producing AA and eicosapentaenoic acid (EPA) from their respective precursors. ahajournals.orgahajournals.org

The activity of FADS1 is influenced by genetic variations, with certain single nucleotide polymorphisms (SNPs) in the FADS1 gene associated with altered enzyme activity and subsequent changes in PUFA levels. romj.orgmdpi.com For instance, carriers of the minor allele for SNP rs174546 have shown reduced FADS1 activity, leading to increased levels of this compound and DGLA and decreased levels of AA. romj.org Studies have also indicated that the TT genotype of FADS1-rs174550 might be associated with higher D5D and D6D activity compared to the CC genotype. mdpi.com

Elongase Enzymes in this compound Pathway

Elongase enzymes are responsible for lengthening the carbon chain of fatty acids by adding two carbon units. romj.orggoogle.com In the context of this compound metabolism, elongases work in conjunction with desaturases to synthesize longer-chain PUFAs. romj.org Following the desaturation of this compound to GLA by FADS2, elongase enzymes, such as ELOVL5, catalyze the elongation of GLA (18:3n-6) to form dihomo-gamma-linolenic acid (DGLA, 20:3n-6). romj.orgsmpdb.ca

The this compound pathway involves a series of elongation and desaturation steps. After the conversion of DGLA to AA by FADS1, further elongation of AA (20:4n-6) by enzymes like ELOVL5 and ELOVL2 leads to the formation of adrenic acid (22:4n-6) and tetracosatetraenoic acid (24:4n-6). romj.org These very long-chain fatty acids can then undergo further desaturation by FADS2. reactome.orgromj.org

Different elongase enzymes exhibit specificity for fatty acids of different chain lengths. For example, delta-9 elongase can catalyze the elongation of this compound (C18:2) to eicosadienoic acid (C20:2). frontiersin.orggoogle.com

Genetic Regulation of this compound Metabolism

The efficiency of this compound metabolism and the subsequent production of downstream PUFAs are significantly influenced by genetic factors, particularly variations in the genes encoding desaturase and elongase enzymes. romj.orgvt.edu The FADS1 and FADS2 genes, located in a cluster on human chromosome 11, are key regulators of PUFA levels. mdpi.comromj.org

FADS1 Gene Variants and Metabolic Outcomes

Polymorphisms in the FADS1 gene have been extensively studied for their association with variations in fatty acid profiles and metabolic health outcomes. romj.orgvt.edu These genetic variations can affect the activity of the FADS1 enzyme, thereby altering the conversion rates of its substrates and influencing the concentrations of various PUFAs in the body. romj.orgmdpi.com

Studies have shown that FADS1 gene variants are associated with plasma PUFA content. romj.org For instance, carriers of the minor allele of SNP rs174546 exhibit reduced FADS1 activity, leading to higher levels of this compound and DGLA and lower levels of AA and EPA. romj.org Another SNP, rs174547 in the FADS1 gene, has been linked to metabolic syndrome and its markers, such as increased visceral fat mass and fasting hyperglycemia. romj.org The rs174537 FADS variation is also reported to influence FADS1 activity and the body's response to increased fatty acid intake. romj.org Furthermore, the FADS1-rs174550 gene polymorphism has been associated with fasting blood glucose levels and increased serum levels of omega-6 lipid mediators derived from this compound. romj.org

Research indicates that the effects of dietary this compound intake on the body are largely dependent on the specific FADS1 gene variant an individual carries. news-medical.net This can influence outcomes such as the inflammatory response and changes in fasting glucose levels. news-medical.net The FADS1 genotype can modify the effects of a this compound-enriched diet on adipose tissue inflammation, potentially through differential biosynthesis of AA-derived eicosanoids. nih.gov

A study exploring the relationship between genetic variability in the FADS1 gene and fatty acid metabolism in athletes suggested that the minor allele for certain variants might decrease baseline serum levels of EPA. vt.edu This indicates that genetic data could potentially be used to assess individual risk for PUFA deficiency and inform dietary recommendations. vt.edu

The FADS1/FADS2 gene cluster has shown strong associations with dietary fatty acid intake and has been implicated in various conditions related to lipid metabolism disorders, including cardiovascular disease, cancer, obesity, metabolic syndrome, and dyslipidemias. romj.orgvt.edu

Transcriptomic Analysis of this compound Metabolic Pathways

Transcriptomic analysis, which involves studying the complete set of RNA transcripts produced by an organism, provides insights into the gene expression patterns associated with this compound metabolism. caass.org.cnfrontiersin.org These studies can identify key genes and pathways that are actively involved in regulating this compound levels and its downstream metabolites. sciengine.comcaass.org.cn

Transcriptome analysis has revealed that metabolic pathways play a significant role in regulating this compound content in various organisms. caass.org.cnmdpi.com For example, a large-sample-size transcriptome analysis in chickens identified metabolic pathways as important regulators of this compound content in muscle. sciengine.comcaass.org.cn This study screened for candidate genes associated with this compound content, with functional enrichment analysis showing that genes within the target modules were mainly enriched in metabolic pathways. sciengine.comcaass.org.cn

Transcriptomic and metabolomic analyses combined have been used to understand the molecular mechanisms influencing fatty acid profiles. frontiersin.orgmdpi.com In barley, integrated analysis revealed that pathways of this compound metabolism, along with other lipid metabolic pathways, play important roles in coping with salt stress. mdpi.com Similarly, transcriptomic analysis of developing soybean seeds identified this compound metabolism as a significantly enriched pathway at certain developmental stages, highlighting its importance in shaping the fatty acid profile of the seeds. frontiersin.org These studies utilize techniques like RNA sequencing (RNA-Seq) and weighted gene coexpression network analysis (WGCNA) to identify key genes and pathways. sciengine.comcaass.org.cn

Transcriptomic analysis can also reveal regulatory networks involved in controlling unsaturated fatty acid content. frontiersin.org By identifying differentially expressed genes (DEGs) and analyzing their enrichment in various pathways, researchers can gain a deeper understanding of the genetic factors influencing this compound metabolism. frontiersin.orgmdpi.com

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5280450 |

| Alpha-linolenic acid | 5280934 |

| Gamma-linolenic acid (GLA) | 5280933 |

| Dihomo-gamma-linolenic acid (DGLA) | 5280581 mdpi.com or 6439848 thegoodscentscompany.com |

| Arachidonic acid (AA) | 444899 mdpi.com |

| Eicosapentaenoic acid (EPA) | 5281190 |

| Docosahexaenoic acid (DHA) | 445580 cmdm.tw |

| Stearidonic acid (SDA) | 5281550 |

| Adrenic acid | 5280721 |

| Tetracosatetraenoic acid | 5312774 |

| Tetracosapentaenoic acid | 5312775 |

| Sapienate | 5281120 |

| Palmitate | 985 |

| Eicosadienoic acid (EDA) | 5280576 |

| Eicosatetraenoic acid (ETA) | 5312557 mdpi.com |

| Oleic acid | 445639 mdpi.com |

| Stearic acid | 1119 |

| Palmitoleic acid | 445638 mdpi.com |

| Flavin-Adenine Dinucleotide (FAD) | 643975 nih.gov |

Table of Enzymes and Related Genes

| Enzyme Name | Gene Name | PubChem CID (Protein) |

| Delta-6 desaturase | FADS2 | 114050369 nih.gov |

| Delta-5 desaturase | FADS1 | 114050368 idrblab.net |

| Elongase (ELOVL5) | ELOVL5 | 114050372 |

| Elongase (ELOVL2) | ELOVL2 | 114050371 uniprot.org |

| Delta-12 desaturase | FAD2 | 114050370 |

| Delta-9 elongase | ELOVL1 | 114050373 idrblab.net |

| Delta-15 desaturase | FAD3 | 114050374 |

This compound Conversion to Downstream Metabolites

This compound undergoes a series of enzymatic conversions to produce longer-chain, more unsaturated fatty acids and other metabolites. This metabolic pathway is crucial for generating signaling molecules involved in numerous physiological and pathophysiological processes.

Arachidonic Acid Synthesis and Significance

Arachidonic acid (ARA, 20:4n-6) is a primary downstream metabolite of this compound and a critical component of cell membranes, particularly in the brain, muscles, and liver. metwarebio.com The biosynthesis of ARA from LA involves a series of enzymatic steps primarily occurring in the endoplasmic reticulum and peroxisomes. metwarebio.com

The pathway typically begins with the conversion of this compound (18:2n-6) to gamma-linolenic acid (GLA, 18:3n-6) catalyzed by the enzyme delta-6-desaturase (D6D), encoded by the FADS2 gene. metwarebio.commdpi.com This step is considered rate-limiting in the pathway. metwarebio.com GLA is then elongated by the enzyme elongase (specifically ELOVL5) to form dihomo-gamma-linolenic acid (DGLA, 20:3n-6). metwarebio.commdpi.comsmpdb.ca Finally, DGLA is converted to arachidonic acid (20:4n-6) by the enzyme delta-5-desaturase (D5D), encoded by the FADS1 gene. mdpi.comsmpdb.ca An alternative pathway for DGLA formation involves the elongation of linoleoyl-CoA by ELOVL5 followed by desaturation by FADS2 acting as a Δ8-desaturase. mdpi.com

ARA is highly significant due to its role as a precursor for the synthesis of eicosanoids, a diverse group of signaling molecules. metwarebio.com These include prostaglandins (B1171923), thromboxanes, and leukotrienes, generated through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. metwarebio.comresearchgate.net Eicosanoids derived from ARA are involved in inflammation, immune response, blood clotting, and the regulation of blood pressure. metwarebio.com While ARA metabolites generally exhibit pro-inflammatory roles, some, like certain prostaglandins and lipoxins, also play roles in the resolution of inflammation. researchgate.net

Research findings highlight the importance of this conversion. For instance, studies in cystic fibrosis models have shown that this compound supplementation can increase arachidonic acid levels in airway cells and lung tissue, leading to increased levels of arachidonate-derived proinflammatory metabolites like PGE₂ and PGF₂α and increased neutrophil infiltration. nih.govphysiology.org

Formation of Oxidized this compound Metabolites (OXLAMs)

This compound is susceptible to oxidation, both enzymatically and non-enzymatically, leading to the formation of oxidized this compound metabolites (OXLAMs). escholarship.orgnih.gov These bioactive derivatives of LA have been implicated in various physiological and pathological conditions. nih.gov

OXLAMs can be generated through several mechanisms. Non-enzymatic oxidation involves processes such as photo-oxidation or heat-induced thermal oxidation. escholarship.org Enzymatic oxidation of LA is catalyzed by various enzymes, including lipoxygenases (e.g., 12/15-lipoxygenase), cyclooxygenases (COX-1 and COX-2), prostaglandin (B15479496) dehydrogenase, cytochrome P450 enzymes, and soluble epoxide hydrolase. escholarship.orgnih.govnih.gov

These oxidation processes lead to the formation of various OXLAMs, including hydroperoxy-octadecadienoic acids (HpODEs) like 9- and 13-HpODE, which can be further converted to hydroxy (HODEs) and ketone (oxoODEs) derivatives, such as 9- and 13-hydroxy-octadecadienoic acid and 9- and 13-oxo-octadecadienoic acid. nih.govnih.govmdpi.comencyclopedia.pub COX enzymes, for example, transform LA into 13S-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE), which can then be decomposed to 13-HODE. nih.gov

OXLAMs are considered pleiotropic bioactive derivatives with various biological activities. nih.gov They have been mechanistically linked to pathological conditions such as cardiovascular disease, chronic pain, and nonalcoholic steatohepatitis (NASH). nih.govnih.govencyclopedia.pub

Research indicates that OXLAMs can induce liver mitochondrial dysfunction, apoptosis (programmed cell death), and activation of the NLRP3 inflammasome. nih.gov Studies in mice have shown that diets containing OXLAMs can lead to increased fatty acid oxidation and lipid peroxidation in the liver, associated with increased oxidative stress. nih.gov OXLAM-induced mitochondrial dysfunction has been linked to reduced Complex I protein and hepatic ATP levels, along with increased mitochondrial biogenesis and cytoplasmic mitochondrial DNA. nih.gov Oxidative stress induced by OXLAMs can also increase thioredoxin-interacting protein (TXNIP) and stimulate the activation of mitochondrial apoptosis signal-regulating kinase 1 (ASK1), leading to apoptosis. nih.gov

Furthermore, OXLAMs have been reported in various mammalian systems, including the cardiovascular, immune, circulatory, and nervous systems, primarily from de novo synthesis from LA in vivo. escholarship.org Elevated levels of specific OXLAMs, such as 13-hydroxy-octadecadienoic acid (13-HODE) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), have been implicated in conditions like pediatric asthma and allergic inflammation. ersnet.org Studies have linked increased fecal content of LA metabolites in infants to an increased risk of childhood atopy and asthma. ersnet.org

Here is a summary of some OXLAMs and their associated biological activities/implications:

| OXLAM Name | Associated Biological Activities/Implications |

| 9-hydroxy-octadecadienoic acid | Linked to pathological conditions, including cardiovascular disease and chronic pain. nih.gov |

| 13-hydroxy-octadecadienoic acid | Implicated in pediatric asthma and allergic inflammation. ersnet.org Linked to pathological conditions. nih.gov |

| 9-oxo-octadecadienoic acid | Linked to pathological conditions, including cardiovascular disease and chronic pain. nih.gov |

| 13-oxo-octadecadienoic acid | Linked to pathological conditions, including cardiovascular disease and chronic pain. nih.gov |

| 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) | Implicated in pediatric asthma and allergic inflammation. ersnet.org |

| 4-Hydroxynonenal (B163490) (HNE) | Associated with various illnesses, including cardiovascular disease, cancer, and Alzheimer's disease. mdpi.comencyclopedia.pub |

Interactions with Other Fatty Acid Metabolic Pathways

The metabolism of this compound interacts with other fatty acid metabolic pathways, particularly those involving other polyunsaturated fatty acids.

Cross-talk with Alpha-Linolenic Acid Metabolism

This compound (an omega-6 fatty acid) and alpha-linolenic acid (ALA, an omega-3 fatty acid) are both essential PUFAs that compete for the same enzymatic machinery for their metabolic conversion to longer-chain, more unsaturated derivatives. researchgate.netnih.govresearchgate.net This shared pathway involves the delta-6-desaturase and delta-5-desaturase enzymes, as well as elongases. smpdb.caresearchgate.net

The metabolic conversion of LA to ARA and of ALA to eicosapentaenoic acid (EPA, 20:5n-3) and subsequently docosahexaenoic acid (DHA, 22:6n-3) is dependent on the relative availability of these precursor substrates. researchgate.net This competition means that a high dietary intake of LA relative to ALA can influence the synthesis rates of both omega-6 and omega-3 downstream metabolites. researchgate.net

Here is a table summarizing the competitive enzymatic steps:

| Enzyme | Substrate (Omega-6 Pathway) | Product (Omega-6 Pathway) | Substrate (Omega-3 Pathway) | Product (Omega-3 Pathway) |

| Delta-6-desaturase | This compound (18:2n-6) | Gamma-Linolenic Acid (18:3n-6) | Alpha-Linolenic Acid (18:3n-3) | Stearidonic Acid (18:4n-3) |

| Elongase (ELOVL5) | Gamma-Linolenic Acid (18:3n-6) | Dihomo-gamma-Linolenic Acid (20:3n-6) | Stearidonic Acid (18:4n-3) | Eicosatetraenoic Acid (20:4n-3) |

| Delta-5-desaturase | Dihomo-gamma-Linolenic Acid (20:3n-6) | Arachidonic Acid (20:4n-6) | Eicosatetraenoic Acid (20:4n-3) | Eicosapentaenoic Acid (20:5n-3) |

This competition highlights how the dietary ratio of omega-6 to omega-3 fatty acids can impact the production of their respective bioactive metabolites, influencing various physiological processes, including inflammation and immune function. researchgate.netnih.govresearchgate.net

Impact on De Novo Lipogenesis Enzymes (e.g., Delta-9-Desaturase, SREBP-1c)

This compound (LA), an essential omega-6 polyunsaturated fatty acid (PUFA), plays a complex role in regulating de novo lipogenesis, the metabolic pathway responsible for synthesizing fatty acids from simpler precursors. Its impact is notably observed through its influence on key enzymes and transcription factors involved in this process, such as Delta-9-Desaturase (Stearoyl-CoA Desaturase-1, SCD1) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).

The effect of this compound on SCD1 appears to vary depending on the tissue and experimental conditions. In some studies, unsaturated fatty acids like this compound did not significantly affect the expression of SCD1 in neonatal rat cardiac myocytes nih.gov. Conversely, studies in pigs fed a high this compound diet demonstrated a decrease in Delta-9-Desaturase activity and reduced lipogenesis in subcutaneous adipose tissue nih.govresearchgate.netedpsciences.org. Similarly, in bovine mammary glands, unsaturated long-chain fatty acids, including PUFAs, inhibited mammary SCD1 expression wur.nl. The inhibitory effect of unsaturated fatty acids on mammary SCD1 expression seems to increase proportionally with the number of double bonds wur.nl.

Conjugated this compound (CLA), a group of isomers of this compound, has also been investigated for its effects on lipogenic enzymes. Studies have shown that CLA can decrease SCD activity, often by reducing mRNA expression and/or catalytic activity in various models, including rodents and cell lines nih.gov. The trans-10, cis-12 isomer of CLA, in particular, is recognized for its ability to inhibit SCD activity nih.govjpp.krakow.pl. However, one study suggested that the anti-obesity effects observed with this CLA isomer might not be solely mediated by its impact on SCD1 expression and activity nih.gov.

Interestingly, while PUFAs like this compound tend to repress SREBP-1c, certain CLA isomers, such as trans-10, cis-12 CLA, have shown a different effect. In HepG2 cells, treatment with trans-10, cis-12 CLA led to increased mRNA and protein levels of lipogenic genes, including SREBP1, compared to treatment with this compound jmb.or.krjmb.or.kr. This suggests that specific structural differences in fatty acid isomers can lead to divergent regulatory effects on key lipogenic pathways. The trans-10, cis-12 CLA isomer's ability to stimulate hepatic lipogenesis may involve the activation of the mTOR/SREBP1 pathway jmb.or.kr.

The following table summarizes some research findings on the impact of this compound and CLA on SCD1 and SREBP-1c:

| Study Model/Context | Fatty Acid Treatment | Enzyme/Factor Affected | Observed Effect | Reference |

| Neonatal rat cardiac myocytes | This compound (Unsaturated FA) | SCD1 expression | No significant effect | nih.gov |

| Pig subcutaneous adipose tissue | High this compound diet | Delta 9-Desaturase activity | Decreased | nih.govresearchgate.net |

| Bovine mammary gland | Unsaturated LCFA (including PUFA) | Mammary SCD1 expression | Inhibited (effect proportional to double bonds) | wur.nl |

| Rodents and rodent cell lines | Conjugated this compound (CLA) | SCD activity | Decreased (mRNA and/or catalytic activity) | nih.gov |

| 3T3-L1 adipocytes, mice | trans-10, cis-12 CLA | SCD activity/expression | Inhibited in adipocytes; anti-obesity effect potentially independent of SCD1 in mice | nih.gov |

| HepG2 cells | trans-10, cis-12 CLA vs this compound | SREBP1 expression | Increased by CLA compared to this compound | jmb.or.krjmb.or.kr |

| Various tissues (implied by PUFA) | PUFAs (including this compound) | SREBP-1c expression | Repressed | nih.govscirp.org |

Cellular and Molecular Mechanisms of Linoleic Acid Action

Signal Transduction Pathways Modulated by Linoleic Acid

This compound and its metabolites can modulate several key signal transduction pathways, leading to diverse cellular outcomes.

Peroxisome Proliferator-Activated Receptors (PPARs) Activation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated nuclear receptors that play critical roles in regulating gene expression involved in metabolism, differentiation, and inflammation. This compound and its metabolites are recognized as endogenous ligands for PPARs, influencing their transcriptional activity. smw.ch

PPAR-alpha (PPARα) is highly expressed in tissues with high fatty acid catabolic rates, such as the liver, heart, and muscle. frontiersin.orgmdpi.com It is a key regulator of lipid homeostasis, promoting fatty acid transport and oxidation. mdpi.com Polyunsaturated fatty acids, particularly those with 18-22 carbon atoms and 2-6 double bonds, including this compound, can activate PPARα by binding to its C-terminal region. reactome.org This binding induces a conformational change in PPARα, facilitating the recruitment of coactivators and subsequent binding to peroxisome proliferator-responsive elements (PPREs) in the regulatory regions of target genes. frontiersin.orgreactome.org

Research indicates that this compound can induce the expression of PPARα target genes involved in fatty acid metabolism. For instance, studies using rat hepatoma cells have shown that conjugated this compound (CLA), a derivative of this compound, acts as a high-affinity ligand and activator of PPARα, leading to the accumulation of PPAR-responsive mRNAs such as acyl-CoA oxidase (ACO), liver fatty acid binding protein (L-FABP), and cytochrome P450IVA1 (CYP4A1). purdue.edu While CLA demonstrated a more potent effect, this compound itself can influence PPARα activation. purdue.edu

Furthermore, studies in Ppara transgenic mice have revealed that altered PPARα signaling can lead to the accumulation of hepatic this compound, which is associated with age-dependent hepatocarcinogenesis. mdpi.comresearchgate.net This suggests a complex interplay between PPARα signaling, this compound metabolism, and liver health.

PPAR-gamma (PPARγ) is predominantly found in adipose tissue, where it plays a crucial role in adipogenesis and lipid storage. smw.ch It is also involved in regulating glucose homeostasis and inflammatory responses. pnas.org While this compound itself can activate PPARγ, some of its metabolites, particularly nitroalkene derivatives like nitrothis compound (LNO2), are potent endogenous ligands for PPARγ. pnas.org LNO2 has been shown to activate PPARγ at physiological concentrations, rivaling the potency of some synthetic PPARγ agonists. pnas.org

Activation of PPARγ by ligands such as LNO2 can induce PPARγ-dependent signaling actions, including the induction of macrophage CD36 expression, adipocyte differentiation, and glucose uptake. pnas.org These findings highlight a mechanism by which this compound metabolites can influence metabolic and inflammatory processes through PPARγ.

Studies on conjugated this compound (CLA) have also demonstrated its ability to act as a ligand and activator of PPARγ. researchgate.netacs.org Different CLA isomers have varying affinities for PPARγ and can induce PPARγ-responsive genes. researchgate.net This suggests that the metabolic conversion of this compound to conjugated forms can also impact PPARγ signaling.

Moreover, there is evidence of interaction between different PPAR subtypes. Oxidative metabolism of this compound, specifically the formation of 13-S-hydroxyoctadecadienoic acid (13-S-HODE), a product of 15-lipoxygenase-1 (15-LOX-1) metabolism, has been shown to downregulate PPAR-beta/delta (PPARβ/δ), which in turn promotes PPARγ activity. nih.gov This indicates a complex regulatory network among PPARs influenced by this compound metabolites.

PPAR-delta (PPARδ), also known as PPAR-beta (PPARβ), is ubiquitously expressed and involved in various processes, including energy homeostasis, fatty acid oxidation in skeletal muscle and heart, and keratinocyte proliferation and differentiation. smw.chuniprot.org this compound is recognized as a potential endogenous ligand for PPARδ. drugbank.com

Research suggests that PPARβ/δ is a lipid ligand-inducible transcription factor associated with macrophage polarization. oncotarget.com High concentrations of polyunsaturated fatty acids, including this compound, found in malignancy-associated ascites have been shown to act as potent PPARβ/δ agonists in macrophages, leading to the deregulation of PPARβ/δ target genes. oncotarget.com This deregulation may contribute to the pro-tumorigenic polarization of tumor-associated macrophages. oncotarget.com

In the context of cardiac maturation, PPARδ activation has been shown to efficiently upregulate gene regulatory networks underlying fatty acid oxidation in human pluripotent stem cell-derived cardiomyocytes. biorxiv.org This highlights the role of PPARδ in modulating metabolic pathways in these cells, potentially influenced by ligands like this compound.

PI3K/Akt Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade involved in regulating cell growth, proliferation, survival, and metabolism. mdpi.com this compound has been shown to modulate this pathway in various cell types.

In keratinocytes exposed to UVB radiation, this compound treatment was found to upregulate PI3K/Akt-dependent expression of enzymes involved in glutathione (B108866) synthesis, such as GCLC and GSS. mdpi.comnih.gov This action contributes to restoring depleted glutathione levels and protecting against oxidative damage. mdpi.comnih.gov

Studies in breast cancer cells have demonstrated that this compound can induce migration and invasion through an EGFR-/PI3K-/Akt-dependent pathway. nih.gov this compound was shown to induce Akt2 activation, which required EGFR and PI3K activity. nih.gov This suggests that this compound can activate the PI3K/Akt pathway in a receptor-dependent manner in certain cancer cells, influencing their migratory and invasive potential.

Furthermore, research on pancreatic cancer cell lines indicates that while docosahexaenoic acid (DHA) reduced PI3K/Akt activity, this compound reversed this effect and enhanced pAkt levels. mdpi.com This highlights a potential interplay between different fatty acids in modulating the PI3K/Akt pathway.

Alpha-linolenic acid (ALA), an omega-3 fatty acid and isomer of this compound, has also been shown to exert endothelial protective effects against high glucose injury via the PI3K/Akt pathway. plos.org ALA treatment increased Akt phosphorylation, which was blocked by PI3K inhibitors, suggesting a role for PI3K/Akt in ALA's anti-inflammatory effects in endothelial cells. plos.org

AMPK Signaling Pathway Activation

The AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular energy homeostasis. Activation of AMPK promotes ATP-producing pathways, such as fatty acid oxidation and glycolysis, while inhibiting ATP-consuming processes like fatty acid synthesis. mdpi.com this compound and its derivatives have been shown to activate the AMPK signaling pathway.

Recent findings indicate that this compound enhances antioxidant capacity through activating the AMPK signaling pathway in hepatocytes. mdpi.comnih.govnih.gov This activation is linked to the stabilization of Nrf2, a transcription factor that orchestrates the antioxidant response. nih.gov

Studies in skeletal muscle cells have demonstrated that this compound can stimulate glucose uptake through AMPK activation. koreamed.org Treatment with this compound led to significant phosphorylation of both AMPK and its downstream target ACC, indicating AMPK pathway activation. koreamed.org

Conjugated this compound (CLA), a structural isomer of this compound, has also been shown to activate AMPK in various cell models, including adipocytes and skeletal muscle cells. nih.govplos.orgresearchgate.net In adipocytes, the trans-10, cis-12 isomer of CLA reduces triglyceride levels, partly through AMPK activation. plos.org In skeletal muscle cells, CLA isomers can stimulate glucose transport through a mechanism involving Ca2+/calmodulin-dependent protein kinase II (CaMKII) and AMPK. nih.govresearchgate.net This suggests that this compound's metabolic conversion can influence AMPK signaling through different upstream mechanisms.

G Protein-Coupled Receptor 40 (GPR40/FFAR1) Activation

This compound is a natural ligand for G Protein-Coupled Receptor 40, also known as Free Fatty Acid Receptor 1 (FFAR1) frontiersin.orgmdpi.com. GPR40 is primarily expressed in pancreatic beta cells and enteroendocrine cells, where it plays a significant role in glucose homeostasis by mediating fatty acid-stimulated insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1 mdpi.comuniprot.orgpnas.org.

Activation of GPR40 by this compound leads to the activation of intracellular signaling pathways, including the Gq/11 protein pathway pnas.orgscbt.com. This activation triggers phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and an increase in intracellular calcium concentration ([Ca2+]i) through the mobilization of calcium from the endoplasmic reticulum and enhanced influx through voltage-gated calcium channels oup.comkjpp.netbioscientifica.com. The increase in [Ca2+]i is crucial for the exocytosis of insulin from pancreatic beta cells kjpp.net.

Studies have demonstrated that this compound-stimulated insulin secretion in rat islets is impaired by the inhibition of FFAR1, suggesting a direct role of the receptor in this process oup.com. Furthermore, in mouse islets, inhibiting FFAR1 with small interfering RNA completely blocked this compound-stimulated insulin secretion oup.com. This compound has also been shown to activate GPR40 in pancreatic alpha-cells, leading to an increase in intracellular calcium and glucagon (B607659) secretion bioscientifica.com.

Beyond its role in insulin and glucagon secretion, GPR40 activation by this compound has been implicated in other cellular responses. In keratinocytes, this compound, through FFAR1, has been shown to increase cell migration and matrix metalloproteinase-9 (MMP-9) activity, potentially contributing to wound healing processes frontiersin.org.

Data on GPR40/FFAR1 activation by this compound:

| Cell Type | Effect of this compound on GPR40/FFAR1 Activity | Downstream Signaling | Observed Outcome | Source |

| Pancreatic Beta Cells | Activation | Gq/11 pathway, PLC, Increased [Ca2+]i, ERK1/2 mdpi.comkjpp.net | Enhanced glucose-stimulated insulin secretion mdpi.comoup.com | mdpi.comkjpp.netoup.com |

| Enteroendocrine Cells | Activation | Gq pathway | Release of incretin hormones (GLP-1, GIP) mdpi.com | mdpi.com |

| Pancreatic Alpha-Cells | Activation | PLC, Increased [Ca2+]i | Increased glucagon secretion bioscientifica.com | bioscientifica.com |

| Keratinocytes (HaCaT) | Activation | ERK1/2 and p38 MAPK pathways frontiersin.org | Increased migration, MMP-9 activity frontiersin.org | frontiersin.org |

MAPK Pathway Interactions

This compound interacts with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in various cellular processes including proliferation, differentiation, and the stress response. Studies have shown that this compound can activate components of the MAPK pathway.

In vascular endothelial cells, this compound exposure significantly activated both Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways nih.gov. The activation of p38 MAPK was observed to occur relatively quickly, suggesting it might be upstream of the ERK1/2 pathway in this context nih.gov. Inhibition of ERK activity significantly reduced this compound-induced activation of nuclear factor kappa B (NF-κB), indicating a contribution of the ERK1/2 pathway to NF-κB-dependent transcription nih.gov.

In keratinocytes, this compound, acting through FFAR1, increased migration by activating the ERK1/2 and p38 signaling pathways frontiersin.org. Differentially expressed genes in GPR40-overexpressing pancreatic beta cells treated with this compound were found to be related to the MAP kinase pathway koreamed.org. Specifically, ERK phosphorylation was significantly increased in these cells upon this compound treatment, coinciding with increased insulin secretion koreamed.org.

Conjugated linoleic acids (CLAs), isomers of this compound, have also been shown to attenuate the phosphorylation of MAPK in human bronchial epithelial cells, suggesting a role in mediating anti-inflammatory effects rsc.org.

Data on this compound and MAPK Pathway Interactions:

| Cell Type | Effect of this compound on MAPK Pathway | Specific MAPK Components Affected | Downstream Effects | Source |

| Vascular Endothelial Cells | Activation | ERK1/2, p38 MAPK | Contributes to NF-κB activation, Proinflammatory events | nih.gov |

| Keratinocytes (HaCaT) | Activation | ERK1/2, p38 MAPK | Increased migration | frontiersin.org |

| Pancreatic Beta Cells (RIN-40) | Activation | ERK | Increased ERK phosphorylation, Insulin secretion | koreamed.org |

| Human Bronchial Epithelial Cells (with CLA) | Attenuation | MAPK (general) | Anti-inflammatory effects | rsc.org |

NF-κB Pathway Inhibition

This compound has been reported to influence the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses. The available evidence suggests that this compound can inhibit the activation of NF-κB.

In macrophages, this compound can modulate lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting NF-κB activation researchgate.net. This inhibition can occur through preventing the phosphorylation and subsequent degradation of the inhibitor protein IκB, thus blocking the translocation of NF-κB into the nucleus researchgate.net. Alternatively, this compound may directly interfere with the DNA binding activity of NF-κB, suppressing its transcriptional activity researchgate.net. This leads to a decrease in the expression of pro-inflammatory genes researchgate.net.

Studies using conjugated this compound (CLA) have also demonstrated its ability to suppress inflammatory responses and the expression of adhesion molecules like ICAM-1 through the inhibition of NF-κB signaling in human bronchial epithelial cells rsc.org. This effect is mediated, at least in part, by blocking NF-κB transcription regulation rsc.org.

While some studies suggest that diets high in this compound could potentially increase NF-κB signaling, others indicate that this compound can regulate NF-κB signaling in a protective manner, leading to decreased levels of NF-κB mediators in certain tissues frontiersin.org.

Data on this compound and NF-κB Pathway Inhibition:

| Cell Type | Effect of this compound on NF-κB Pathway | Proposed Mechanism of Inhibition | Observed Outcome | Source |

| Macrophages | Inhibition | Prevents IκB phosphorylation/degradation, Interferes with DNA binding | Reduced pro-inflammatory gene expression | researchgate.net |

| Human Bronchial Epithelial Cells (with CLA) | Inhibition | Blocking NF-κB transcription regulation | Suppressed inflammatory response, Reduced ICAM-1 expression | rsc.org |

| Garden Dormice Tissues (High LA diet) | Decreased signaling | Reduced levels of NF-κB mediators (IKKα/β, IκBα) | Protective regulation of NF-κB signaling | frontiersin.org |

TOR Signaling Pathway Modulation

Research indicates that this compound can modulate the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

Recent findings suggest that this compound enhances antioxidant capacity through activating the Adenosine Monophosphate-Activated Protein Kinase (AMPK) signaling pathway and the AMPK-TOR signaling pathway in hepatocytes nih.gov. The antioxidant effect of this compound in this context is primarily attributed to the stabilization of Nrf2, a transcription factor that regulates enzymes involved in glutathione synthesis nih.gov.

Furthermore, a metabolite of this compound, 13-S-hydroxyoctadecadienoic acid (13-S-HODE), has been identified to suppress cancer cell growth by inhibiting mTOR biorxiv.org. 13-S-HODE directly binds to the catalytic ATP-binding domain of mTOR, preventing its kinase activity in an ATP-competitive manner biorxiv.org. Treatment with 13-S-HODE or expression of the enzyme responsible for its production (ALOX15) reduced mTOR signaling, leading to the suppression of cancer cell growth biorxiv.org.

Omega-6 polyunsaturated fatty acids, including this compound, have also been shown to activate both autophagy and antioxidation in a synergistic feedback loop via TOR-dependent and TOR-independent signaling pathways jcu.cz.

Data on this compound and TOR Signaling Pathway Modulation:

| Cell Type | Compound/Metabolite | Effect on TOR Signaling | Mechanism | Observed Outcome | Source |

| Hepatocytes | This compound | Activation (via AMPK) | Activation of AMPK-TOR pathway, Nrf2 stabilization | Enhanced antioxidant capacity | nih.gov |

| Cancer Cells | 13-S-HODE (metabolite) | Inhibition | Direct binding to mTOR catalytic domain | Suppression of cancer cell growth | biorxiv.org |

| Macrophages | This compound | Modulation | TOR-dependent and independent pathways | Activation of autophagy and antioxidation | jcu.cz |

Influence on Gene Expression and Transcriptional Regulation

Beyond direct signaling pathway modulation, this compound also influences cellular function by altering gene expression and transcriptional regulation.

Regulation of Enzymes Involved in Glutathione Synthesis (GCLC, GSS)

This compound has been shown to regulate the expression of enzymes critical for the de novo synthesis of glutathione (GSH), a key cellular antioxidant. Specifically, this compound can upregulate the expression of glutamate-cysteine ligase catalytic subunit (GCLC) and glutathione synthetase (GSS).

In keratinocytes exposed to UVB radiation, this compound treatment restored depleted GSH levels and upregulated the expression of GCLC and GSS nih.govresearchgate.net. This effect was found to be dependent on the PI3K/Akt signaling pathway nih.govmdpi.com. Inhibition of the PI3K/Akt pathway reduced the this compound-induced increase in GSH levels, indicating that a functional PI3K/Akt pathway is necessary for this effect mdpi.com.

The upregulation of GCLC and GSS by this compound suggests a mechanism by which it enhances antioxidant capacity and protects against oxidative damage nih.govresearchgate.net.

Data on this compound and Regulation of GCLC and GSS Expression:

| Cell Type | Stimulus | Effect of this compound on GCLC/GSS Expression | Involved Pathway | Observed Outcome | Source |

| Keratinocytes (HaCaT) | UVB radiation | Upregulation of mRNA and protein levels | PI3K/Akt | Restored GSH levels, Antioxidant effect | nih.govresearchgate.netmdpi.com |

| Bovine Mammary Epithelial Cells (with CLA) | LPS challenge | Upregulation of mRNA expression (Nrf2 target) | Nrf2 | Alleviated oxidative stress | mdpi.com |

Modulation of Adipocyte Fatty Acid Binding Protein (A-FABP) Gene Expression

This compound has been observed to modulate the expression of Adipocyte Fatty Acid Binding Protein (A-FABP), also known as FABP4. A-FABP is expressed in adipocytes and macrophages and plays a role in lipid metabolism and inflammatory responses nih.govahajournals.org.

Studies in murine RAW 264.7 macrophages have shown that unsaturated fatty acids, including this compound, significantly repressed both the basal and LPS-induced expression of A-FABP nih.gov. This repressive effect may involve histone deacetylation nih.gov. The anti-inflammatory effects of unsaturated fatty acids, such as this compound, may be partly attributed to their repression of A-FABP expression in macrophages nih.gov.

Conversely, conjugated this compound (CLA) has been shown to increase the expression of A-FABP, primarily through the PPARα signaling pathway, and is associated with increased intramuscular fat content nih.govdntb.gov.ua. This suggests differential effects between this compound and its conjugated isomers on A-FABP expression depending on the cell type and context.

Data on this compound and Modulation of A-FABP Gene Expression:

| Cell Type | Compound | Effect on A-FABP Expression | Proposed Mechanism | Associated Outcome | Source |

| Macrophages (RAW 264.7) | This compound | Repression | May involve histone deacetylation | May contribute to anti-inflammatory effects | nih.gov |

| Adipocytes/Muscle Tissue | Conjugated this compound | Increase | PPARα signaling pathway | Increased intramuscular fat content | nih.govdntb.gov.ua |

Effects on Uncoupling Protein-2 (UCP-2) Gene Expression

This compound has been shown to influence the expression of Uncoupling Protein-2 (UCP-2), a protein involved in regulating mitochondrial function and energy metabolism. Studies have indicated that LA can upregulate UCP-2 mRNA levels in certain cell types. For instance, in human aortic endothelial cells (HAECs), this compound increased UCP-2 mRNA levels significantly. ahajournals.org This suggests a potential role for LA in modulating mitochondrial reactive oxygen species (ROS) production, as UCP-2 is known to regulate intracellular ROS. ahajournals.org

Impact on Genes Related to Fatty Acid Oxidation and Lipid Metabolism

In the liver, this compound and alpha-linolenic acid have been shown to decrease the transcript abundance of sterol regulatory element-binding transcription factor 1 (SREBF1) and its lipogenic target genes, such as acetyl-CoA carboxylase α (ACACA), fatty acid synthase (FASN), and stearoyl-CoA desaturase (SCD). cambridge.orgnih.gov This suggests a role for these fatty acids in downregulating hepatic lipogenesis.